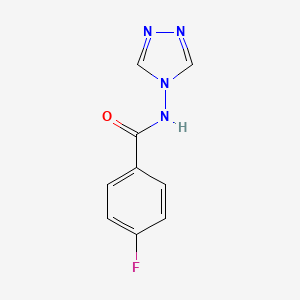

4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide

Übersicht

Beschreibung

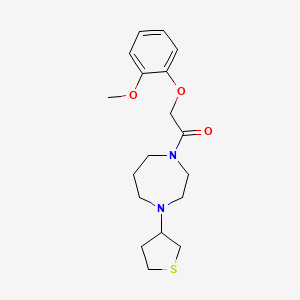

4-Fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound with the molecular formula C9H7FN4O . It has a molecular weight of 206.18 . This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Microwave-Assisted Synthesis : A microwave-assisted Fries rearrangement technique, which is catalyst- and solvent-free, has been employed for the efficient synthesis of related triazole derivatives (Moreno-Fuquen et al., 2019).

Microwave-Assisted Synthesis of Analgesic Derivatives : Microwave-assisted synthesis has also been used to create analgesic derivatives of triazole, demonstrating the versatility of this synthetic approach (Zaheer et al., 2021).

Chemical Properties and Applications

Corrosion Inhibition : Triazole Schiff bases, including derivatives similar to 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide, have been investigated as corrosion inhibitors on mild steel in acidic media. These compounds show potential in industrial applications for metal protection (Chaitra et al., 2015).

Antimicrobial Activity : Fluorinated derivatives have shown significant antifungal and antibacterial activity, suggesting potential applications in pharmaceuticals and healthcare (Carmellino et al., 1994).

Anti-HIV and CDK2 Inhibition : Certain fluorine-substituted triazinones exhibit notable anti-HIV activity and CDK2 inhibition, highlighting their potential in therapeutic applications (Makki et al., 2014).

Crystallography and Molecular Structure

- X-Ray Crystal Structure Analysis : Detailed structural analysis via X-ray crystallography of similar compounds provides insights into molecular conformations and interactions, crucial for understanding their chemical behavior (Deng et al., 2014).

Chemical Reactivity and Mechanism Studies

Study of Chemoselectivity in Fluorocyclization : Theoretical studies have explored the mechanisms of fluorocyclization in related compounds, enhancing understanding of their chemical reactivity (Yan et al., 2016).

Intermolecular Interactions Analysis : The characterization of intermolecular interactions in 1,2,4-triazole derivatives, including fluoro derivatives, aids in the understanding of their chemical properties and potential applications (Shukla et al., 2014).

Medicinal Chemistry and Biological Activity

Anti-Influenza Virus Activity : Benzamide-based aminopyrazoles, structurally related to the compound , have shown significant antiavian influenza virus activity, underscoring the potential of such compounds in antiviral therapies (Hebishy et al., 2020).

Antimicrobial Evaluation : Novel fluorine-containing compounds similar to this compound have been synthesized and evaluated for their antimicrobial activities, suggesting their use in combating microbial infections (Desai et al., 2013).

Catalytic and Synthetic Applications

- Catalytic Activity in Synthesis : The use of nickel ferrite nanoparticles in the synthesis of derivatives has been explored, indicating the potential of such compounds in catalytic applications (Rao et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Zukünftige Richtungen

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the promising results of 1,2,4-triazole derivatives in anticancer research, further studies on 4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide and similar compounds could be beneficial.

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against tumor cell lines .

Mode of Action

It is known that the compound’s structure can be modified to control its adsorption behavior, significantly improving its inhibitory efficiency .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to cytotoxic activities against tumor cell lines .

Result of Action

Similar compounds have been found to exhibit cytotoxic activities against tumor cell lines .

Action Environment

The action, efficacy, and stability of “4-fluoro-N-(4H-1,2,4-triazol-4-yl)benzamide” can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4O/c10-8-3-1-7(2-4-8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLTTXQVAMGCIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330939 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

331434-05-0 | |

| Record name | 4-fluoro-N-(1,2,4-triazol-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2816283.png)

![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2816284.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)